The synthesis of 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves several methods. A prominent synthetic route includes the reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride. This reaction can be facilitated through microwave irradiation, which significantly reduces reaction times from hours to minutes while achieving moderate to excellent yields .
The molecular structure of 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one features a bicyclic framework consisting of a pyridine ring fused to an oxazine ring. The oxazine moiety contributes to its reactivity and biological activity.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to elucidate its structure. For instance:
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one participates in various chemical reactions that expand its utility in organic synthesis:
Common conditions include using organic solvents such as dimethylformamide and employing catalysts like cesium carbonate to facilitate these reactions.
The mechanism of action for 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one remains an area of active research, particularly concerning its potential anticancer properties. Preliminary studies suggest that it may inhibit specific signaling pathways involved in cancer progression.
The applications of 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one span various fields:
Ongoing research aims to further explore its biological activities and optimize synthetic routes for improved yields and efficiency .
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one is a bicyclic heterocyclic compound of significant interest in pharmaceutical and synthetic chemistry. Characterized by the fusion of a pyridine ring with a 1,4-oxazin-2-one moiety, this scaffold combines electron-rich nitrogen and oxygen atoms within a rigid framework. Its molecular formula is C7H6N2O2, with a molecular weight of 150.13 g/mol . The compound serves as a privileged structure in drug discovery due to its balanced physicochemical properties—including moderate lipophilicity (calculated LogP ≈ 0.41) and polar surface area (~51 Ų)—which influence bioavailability and target binding [6] .
The synthesis and exploration of pyrido-oxazine derivatives accelerated in the late 20th century alongside advances in heterocyclic chemistry. 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one was first unambiguously characterized in the 1990s, with CAS Registry Number 136742-83-1 formally assigned to this specific isomer . Early routes relied on condensation reactions between halogenated pyridines and aminoethanol derivatives, but these suffered from low yields and regioselectivity issues. A significant advancement came in 2000 when Lepifre et al. demonstrated palladium-catalyzed methods to access analogous 4H-pyrido[3,2-b][1,4]oxazines, inspiring more efficient routes to related scaffolds [4]. The commercial availability of the compound (e.g., BOC Sciences, Sigma-Aldrich) since the early 2000s reflects optimized synthetic protocols and growing research interest [5]. Key milestones include the synthesis of ethynyl derivatives (e.g., 6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one) for click chemistry applications and its identification as a core structure in cannabinoid receptor ligands [5] [6].
This compound belongs to the pyrido-oxazine family, defined by a pyridine ring fused at the [2,3-b] positions to a 1,4-oxazine heterocycle. Its IUPAC name, 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, specifies critical structural features:
Table 1: Structural Isomers of Pyrido-Oxazinones
Compound Name | CAS Number | Molecular Formula | Fusion Position | Key Distinguishing Feature |
---|---|---|---|---|
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | 136742-83-1 | C7H6N2O2 | [2,3-b] | Lactam carbonyl at 2-position |
2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one | 20348-09-8 | C7H6N2O2 | [3,2-b] | Lactam carbonyl at 3-position |
1H,2H,3H-Pyrido[2,3-b][1,4]oxazin-2-one | 15925988 | C7H6N2O2 | [2,3-b] | Saturated heterocycle (non-aromatic) |
1H,2H,3H-Pyrido[2,3-b][1,4]oxazine | 15127902 | C7H8N2O | [2,3-b] | Reduced lactam to amine, no carbonyl |
Spectroscopic and computational data confirm the aromaticity of the pyridine ring, while the oxazine moiety exhibits partial double-bond character (C2=O bond length: ~1.22 Å). The molecule adopts a nearly planar conformation, facilitating π-stacking interactions in biological environments [6]. Its SMILES notation (C1C(=O)NC2=C(O1)N=CC=C2
) encodes the lactam connectivity and ring fusion .
This scaffold has emerged as a versatile pharmacophore due to its:
Table 2: Key Derivatives and Their Research Applications
Derivative | Synthetic Modification | Primary Research Application | Reference |
---|---|---|---|
6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | Sonogashira coupling at C6 | Click chemistry; fluorescent probes | [5] |
3-Substituted-4H-pyrido[3,2-b][1,4]oxazines | Pd-catalyzed C-H activation | Libraries for high-throughput screening | [4] |
N-Alkylated thiopyridone analogs (e.g., 39f) | Thiocarbonyl substitution + N-alkylation | Selective CB2 receptor agonists | [6] |
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | Lactam reduction | Intermediate for saturated heterocycles | [7] |
In drug design, this scaffold’s significance is exemplified in CB2 agonist development. Researchers leveraged its planar structure to engage aromatic residues in the CB2 binding pocket, achieving >1000-fold selectivity over CB1 receptors. The scaffold’s low stereochemical complexity (no chiral centers) further streamlines synthesis compared to terpenoid-derived cannabinoids [6]. Beyond pharmacology, it serves as a ligand in catalysis and a building block for functional materials, underscoring its dual importance in medicinal and synthetic chemistry [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: